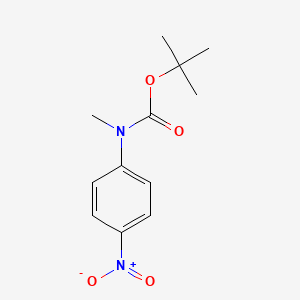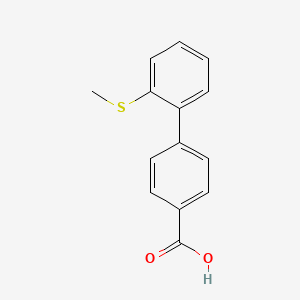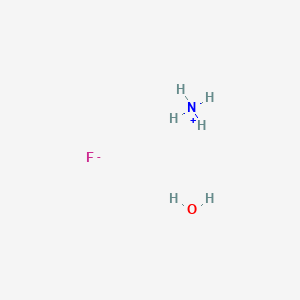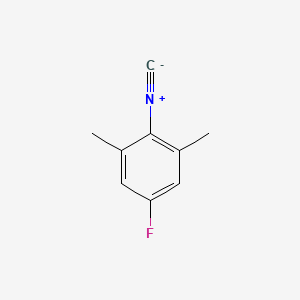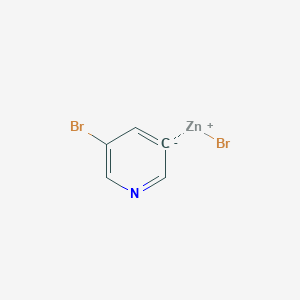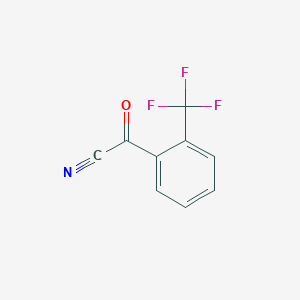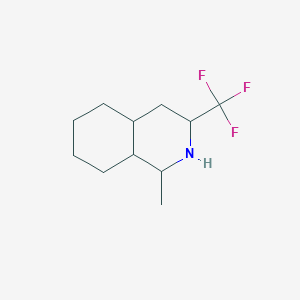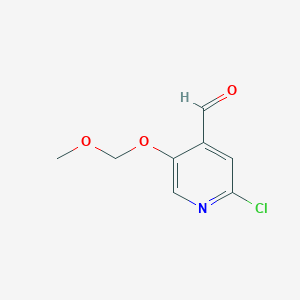
2-氯-5-(甲氧基甲氧基)烟酰醛
描述
2-Chloro-5-(methoxymethoxy)isonicotinaldehyde is an organic compound with the CAS Number: 1282516-32-8 . It has a molecular weight of 201.61 and its IUPAC name is 2-chloro-5-(methoxymethoxy)isonicotinaldehyde . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for 2-Chloro-5-(methoxymethoxy)isonicotinaldehyde is 1S/C8H8ClNO3/c1-12-5-13-7-3-10-8(9)2-6(7)4-11/h2-4H,5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis
The physical form of 2-Chloro-5-(methoxymethoxy)isonicotinaldehyde is solid . Its molecular weight is 201.61 , and its IUPAC name is 2-chloro-5-(methoxymethoxy)isonicotinaldehyde .科学研究应用
化学合成和有机反应
2-氯-5-(甲氧基甲氧基)烟酰醛及其衍生物主要用于化学合成和有机反应。例如,它已被用于某些化合物的立体化学合成。在一项研究中,使用类似的化合物生成三氯化烯丙锡,然后与醛反应,在产生某些烯醇时表现出优异的立体控制 (Thomas & Tray, 2011)。此外,与2-氯-5-(甲氧基甲氧基)烟酰醛密切相关的2-甲氧基甲氧基-3-氯丙烯的衍生物已被用作丙酮烯醇盐的合成等价物,在羟醛反应中显示出有效性 (Maslak et al., 2009)。
化学改性和转化
相关化合物的化学改性和转化为2-氯-5-(甲氧基甲氧基)烟酰醛的潜在应用提供了见解。例如,结构相似的化合物2-氯-1-甲氧基甲基吲哚-3-甲醛已用于将亲核试剂引入吲哚位置,说明了这些氯代甲氧基化合物在化学合成中的多功能性 (Comber & Moody, 1992)。此外,对相关氯代甲氧基化合物在水中的溶解度和无限稀释活度系数的研究揭示了可能与2-氯-5-(甲氧基甲氧基)烟酰醛相关的重要的物理化学性质 (Larachi et al., 2000)。
生物化学和分子生物学中的应用
尽管没有发现2-氯-5-(甲氧基甲氧基)烟酰醛在生物化学或分子生物学中的直接应用,但对结构相似化合物的研究可以为推测提供依据。例如,共价连接到2-甲氧基-6-氯-9-氨基吖啶的寡核苷酸已被研究其结合特性,表明在分子生物学和遗传学中具有潜在应用 (Asseline et al., 1996)。
药物合成和药物开发
虽然没有发现2-氯-5-(甲氧基甲氧基)烟酰醛在药物合成中的具体应用,但相关化合物的合成和研究表明在药物开发中可能的用途。例如,5-氯-8-甲氧基喹啉附加二氮杂-18-冠-6,一种具有一定相似性的化合物,已被研究其对金属离子的选择性响应,这可能对药物化学产生影响 (Prodi et al., 2001)。
安全和危害
作用机制
Target of Action
The primary targets of 2-Chloro-5-(methoxymethoxy)isonicotinaldehyde are currently unknown
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2-Chloro-5-(methoxymethoxy)isonicotinaldehyde are currently unknown . These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile.
生化分析
Biochemical Properties
2-Chloro-5-(methoxymethoxy)isonicotinaldehyde plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with aldehyde dehydrogenase, an enzyme involved in the oxidation of aldehydes to carboxylic acids. The interaction between 2-Chloro-5-(methoxymethoxy)isonicotinaldehyde and aldehyde dehydrogenase is crucial for understanding its metabolic pathways and potential therapeutic applications .
Cellular Effects
The effects of 2-Chloro-5-(methoxymethoxy)isonicotinaldehyde on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, 2-Chloro-5-(methoxymethoxy)isonicotinaldehyde has been shown to alter the expression of genes involved in oxidative stress response and apoptosis . This modulation can lead to changes in cell viability and proliferation.
Molecular Mechanism
At the molecular level, 2-Chloro-5-(methoxymethoxy)isonicotinaldehyde exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of certain enzymes, depending on the context. For instance, it has been found to inhibit the activity of certain kinases, leading to alterations in phosphorylation states of target proteins . Additionally, 2-Chloro-5-(methoxymethoxy)isonicotinaldehyde can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 2-Chloro-5-(methoxymethoxy)isonicotinaldehyde in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo degradation, leading to the formation of by-products that could influence its biological activity . Long-term exposure to 2-Chloro-5-(methoxymethoxy)isonicotinaldehyde has been associated with changes in cellular metabolism and function, which are important considerations for its use in research and therapeutic applications.
Dosage Effects in Animal Models
In animal models, the effects of 2-Chloro-5-(methoxymethoxy)isonicotinaldehyde vary with different dosages. At lower doses, it may exhibit therapeutic effects, while at higher doses, it could lead to toxicity or adverse effects . Studies have shown that there is a threshold effect, where the compound’s beneficial effects are observed up to a certain dosage, beyond which toxic effects become prominent. Understanding the dosage effects is crucial for determining the safe and effective use of 2-Chloro-5-(methoxymethoxy)isonicotinaldehyde in preclinical and clinical settings.
Metabolic Pathways
2-Chloro-5-(methoxymethoxy)isonicotinaldehyde is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination from the body . The compound’s metabolism can lead to the formation of metabolites that may have distinct biological activities. Additionally, 2-Chloro-5-(methoxymethoxy)isonicotinaldehyde can affect metabolic flux and alter the levels of key metabolites, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of 2-Chloro-5-(methoxymethoxy)isonicotinaldehyde within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into the mitochondria, where it can exert its effects on mitochondrial function and energy metabolism.
Subcellular Localization
2-Chloro-5-(methoxymethoxy)isonicotinaldehyde exhibits specific subcellular localization, which is critical for its activity and function . It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, the compound could localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Understanding its subcellular localization helps elucidate the mechanisms underlying its biological effects.
属性
IUPAC Name |
2-chloro-5-(methoxymethoxy)pyridine-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-12-5-13-7-3-10-8(9)2-6(7)4-11/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXOFWBLCQMGPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CN=C(C=C1C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amino}propanoic acid](/img/structure/B6325062.png)


![N-Hydroxy-3-[2-(N-hydroxycarbamimidoyl)-ethoxy]-propionamidine](/img/structure/B6325070.png)

